molecular formula C18H16N4O2S B4297093 13-(methoxymethyl)-11-methyl-5-(3-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

13-(methoxymethyl)-11-methyl-5-(3-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B4297093
M. Wt: 352.4 g/mol
InChI Key: VZNQTZLSLRSIJF-UHFFFAOYSA-N
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Description

9-(methoxymethyl)-7-methyl-3-(3-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex heterocyclic compound that belongs to the class of pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-ones This compound is characterized by its unique structure, which includes a pyridine ring fused with a thieno and triazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(methoxymethyl)-7-methyl-3-(3-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multiple steps starting from 2-thioxo-1,2-dihydro-3-carbonitriles. The general synthetic route can be summarized as follows :

    Formation of 3-amino-thieno[2,3-b]pyridine-2-carboxamides: This step involves the conversion of 2-thioxo-1,2-dihydro-3-carbonitriles to 3-amino-thieno[2,3-b]pyridine-2-carboxamides.

    Cyclization to form tricyclic compounds: The 3-amino-thieno[2,3-b]pyridine-2-carboxamides are then cyclized to form tricyclic 4-chloro-pyrido[3’,2’:4:5]thieno[3,2-d][1,2,3]triazin-4(3H)-ones.

    Substitution reactions: The tricyclic compounds undergo substitution reactions with N-nucleophiles to yield the desired 9-(methoxymethyl)-7-methyl-3-(3-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(methoxymethyl)-7-methyl-3-(3-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution reactions may yield various substituted derivatives.

Scientific Research Applications

9-(methoxymethyl)-7-methyl-3-(3-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-(methoxymethyl)-7-methyl-3-(3-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 9-(methoxymethyl)-7-methyl-3-(3-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one lies in its specific substitution pattern and the presence of methoxymethyl and methylphenyl groups

Properties

IUPAC Name

13-(methoxymethyl)-11-methyl-5-(3-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-10-5-4-6-13(7-10)22-18(23)16-15(20-21-22)14-12(9-24-3)8-11(2)19-17(14)25-16/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNQTZLSLRSIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C4=C(C=C(N=C4S3)C)COC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-(methoxymethyl)-11-methyl-5-(3-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 2
Reactant of Route 2
13-(methoxymethyl)-11-methyl-5-(3-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 3
Reactant of Route 3
13-(methoxymethyl)-11-methyl-5-(3-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 4
Reactant of Route 4
13-(methoxymethyl)-11-methyl-5-(3-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 5
13-(methoxymethyl)-11-methyl-5-(3-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 6
Reactant of Route 6
13-(methoxymethyl)-11-methyl-5-(3-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

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